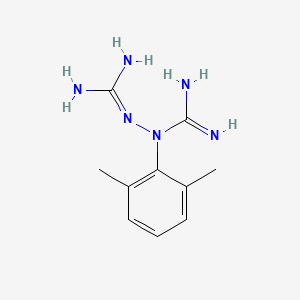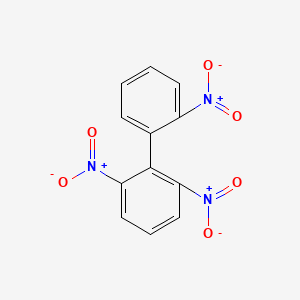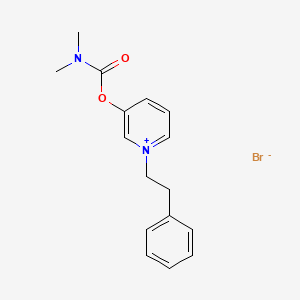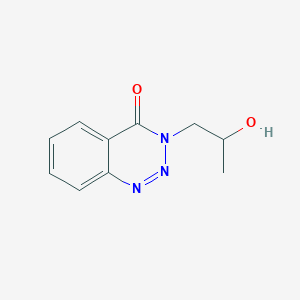
1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)- is a chemical compound belonging to the class of benzotriazinones These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)- typically involves the reaction of benzotriazinone derivatives with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack on the epoxide ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzotriazinone ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde derivative.
科学的研究の応用
1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)- involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The benzotriazinone ring can interact with nucleophilic sites in proteins or other biomolecules, affecting their function.
類似化合物との比較
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Lacks the hydroxypropyl group, leading to different chemical properties and applications.
1,2,3-Benzotriazin-4(3H)-one, 3-(2-methoxypropyl)-: The methoxy group provides different reactivity compared to the hydroxy group.
1,2,3-Benzotriazin-4(3H)-one, 3-(2-chloropropyl)-:
Uniqueness
1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)- is unique due to the presence of the hydroxypropyl group, which imparts specific chemical reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
72553-68-5 |
|---|---|
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC名 |
3-(2-hydroxypropyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C10H11N3O2/c1-7(14)6-13-10(15)8-4-2-3-5-9(8)11-12-13/h2-5,7,14H,6H2,1H3 |
InChIキー |
FKARCXPGASOGLA-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C(=O)C2=CC=CC=C2N=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
![Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate](/img/structure/B14471617.png)
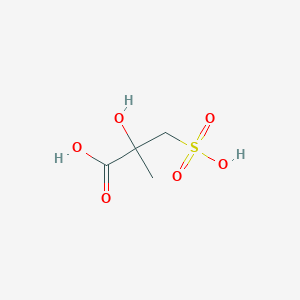
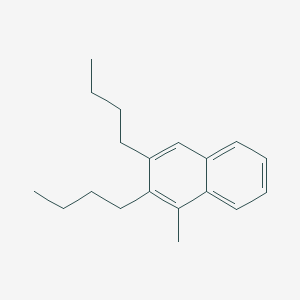
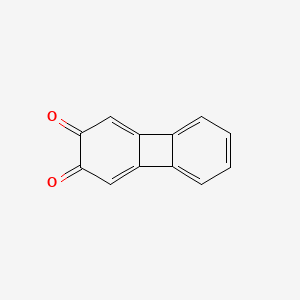
![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
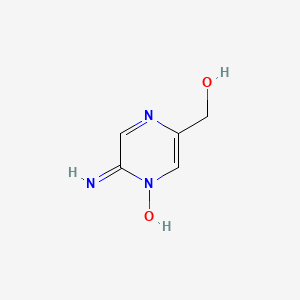
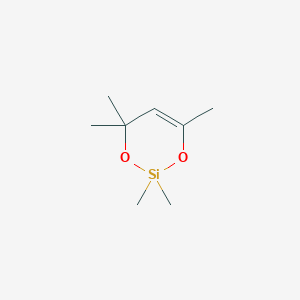
![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)
